molecular formula C21H21N3O6S B15183921 Hydrazinecarboxamide, 2-(1-(4-hydroxyphenyl)ethylidene)-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- CAS No. 85302-45-0

Hydrazinecarboxamide, 2-(1-(4-hydroxyphenyl)ethylidene)-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)-

Cat. No.: B15183921
CAS No.: 85302-45-0
M. Wt: 443.5 g/mol
InChI Key: URBFJWFOWRNPJI-HMAPJEAMSA-N
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Description

The compound Hydrazinecarboxamide, 2-(1-(4-hydroxyphenyl)ethylidene)-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- (hereafter referred to as the target compound) features a hydrazinecarboxamide core linked to a 4-hydroxyphenyl ethylidene group and a sulfonated 4,5,7-trimethyl-2-oxo-2H-1-benzopyran moiety. Its structural complexity arises from the interplay of electron-donating (hydroxyl) and electron-withdrawing (sulfonyl, oxo) groups, which influence its physicochemical and biological properties. This article compares the target compound with structurally related hydrazine derivatives, emphasizing synthesis pathways, spectral characteristics, and functional group interactions.

Properties

CAS No.

85302-45-0

Molecular Formula

C21H21N3O6S

Molecular Weight

443.5 g/mol

IUPAC Name

1-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea

InChI

InChI=1S/C21H21N3O6S/c1-11-9-13(3)20(19-18(11)12(2)10-17(26)30-19)31(28,29)24-21(27)23-22-14(4)15-5-7-16(25)8-6-15/h5-10,25H,1-4H3,(H2,23,24,27)/b22-14-

InChI Key

URBFJWFOWRNPJI-HMAPJEAMSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)NC(=O)N/N=C(/C)\C3=CC=C(C=C3)O)C

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)NC(=O)NN=C(C)C3=CC=C(C=C3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-(1-(4-hydroxyphenyl)ethylidene)-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- typically involves multi-step organic reactions. The process may start with the preparation of the hydrazinecarboxamide core, followed by the introduction of the hydroxyphenyl group through electrophilic substitution reactions. The final step involves the sulfonylation of the benzopyran moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Quinones, sulfoxides.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Hydrazinecarboxamide, 2-(1-(4-hydroxyphenyl)ethylidene)-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the benzopyran sulfonyl moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core : Hydrazinecarboxamide.
  • Substituents :
    • 4-Hydroxyphenyl ethylidene (electron-donating).
    • 4,5,7-Trimethyl-2-oxo-2H-1-benzopyran-8-sulfonyl (sulfonamide, oxo, and methyl groups).
  • Key Functional Groups: C=O (oxo), SO₂ (sulfonyl), NH (hydrazine), and phenolic OH .
Analogous Compounds

Compound 28 () :

  • Structure: 2-(2-Carboxybenzylidene)-N-[2-(4-trifluoromethylbenzylthio)-4-chloro-5-methylbenzenesulfonyl]hydrazinecarboximidamide.
  • Substituents: Trifluoromethyl (CF₃), chloro (Cl), carboxybenzylidene.
  • Functional Groups: C=O (carboxy), SO₂, NH, and C=S (thioether) .

Hydrazinecarbothioamides () :

  • Structure: 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides (X = H, Cl, Br).
  • Substituents: 2,4-Difluorophenyl, sulfonylbenzoyl.
  • Functional Groups: C=S (thioamide), C=O (benzoyl), SO₂ .

Benzimidazole-Thiosemicarbazone () :

  • Structure: 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
  • Substituents: Benzimidazole-thio, phenylmethylidene.
  • Functional Groups: C=S (thiosemicarbazone), NH, benzimidazole .

Sulfonamide-Pyrimidine Derivative (): Structure: 4-[2-(1-Acetyl-2-oxopropylidene)hydrazino]-N-(pyrimidin-2-yl)benzenesulfonamide. Substituents: Pyrimidinyl, acetyl-oxopropylidene. Functional Groups: C=O (acetyl), SO₂, NH (hydrazino) .

Spectral Data Comparison

Infrared (IR) Spectroscopy
  • Target Compound : Expected bands for SO₂ (1140–1323 cm⁻¹), C=O (1670 cm⁻¹), and NH (3150–3452 cm⁻¹) based on analogs .
  • Compound 28 : SO₂ (1323, 1140 cm⁻¹), C=O (1670 cm⁻¹), NH (3335–3452 cm⁻¹) .
  • Hydrazinecarbothioamides : C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹) .
  • Benzimidazole-Thiosemicarbazone : C=S (~1250 cm⁻¹), NH (~3300 cm⁻¹) .
1H-NMR Spectroscopy
  • Target Compound : Aromatic protons (δ 7.2–8.3 ppm), NH (δ 11.5–13.3 ppm), methyl groups (δ 2.3–2.5 ppm) .
  • Compound 28 : Aromatic protons (δ 7.48–8.30 ppm), NH (δ 11.58 ppm) .
  • Hydrazinecarbothioamides : NH (δ 7.82–7.97 ppm), aromatic protons (δ 7.24–7.67 ppm) .

Hydrogen Bonding and Tautomerism

  • Target Compound: Phenolic OH and sulfonamide NH likely participate in intermolecular H-bonding, stabilizing the crystal lattice .
  • Hydrazinecarbothioamides () : Exist as thione tautomers (C=S, NH) rather than thiols, confirmed by absence of S-H IR bands (~2500 cm⁻¹) .
  • Sulfonamide-Pyrimidine () : Stabilized by intramolecular N—H⋯O and intermolecular N—H⋯N bonds .

Biological Activity

Hydrazinecarboxamide, specifically 2-(1-(4-hydroxyphenyl)ethylidene)-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)-, is a complex organic compound with notable potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 85302-45-0
Molecular Formula C21H21N3O6S
Molecular Weight 443.5 g/mol
IUPAC Name 1-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea

The biological activity of this compound is primarily attributed to its unique structural features:

  • Hydrazinecarboxamide Core : This core is known for its ability to interact with various biological targets.
  • Hydroxyphenyl Group : This group enhances hydrogen bonding and π-π interactions with biological molecules, facilitating enzyme inhibition and receptor binding.
  • Benzopyran Sulfonyl Moiety : This component increases the compound's binding affinity to specific enzymes or receptors, modulating biological pathways effectively.

Anticancer Activity

Research indicates that derivatives of hydrazinecarboxamide can exhibit significant anticancer properties. For instance, studies have shown that certain hydrazine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Molecular docking studies suggest strong binding interactions with cancer-related receptors .

Enzyme Inhibition

Hydrazinecarboxamide derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE). A study reported that related compounds showed moderate inhibition of AChE with IC50 values ranging from 27.04 µM to 106.75 µM, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

The antimicrobial properties of hydrazinecarboxamide compounds have also been investigated. Some derivatives demonstrated effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values varied based on structural modifications but indicated promising antibacterial activity .

Case Studies

  • Anticancer Study : A study involving a series of hydrazine derivatives highlighted their potential in targeting specific cancer cell lines. The results indicated that certain modifications in the hydrazine structure led to enhanced cytotoxicity against breast cancer cells.
  • Enzyme Inhibition Research : Research on enzyme inhibitors showed that specific hydrazine derivatives could outperform established drugs like rivastigmine in inhibiting AChE, suggesting a need for further exploration into their therapeutic applications in neurodegenerative disorders.

Comparison with Similar Compounds

Hydrazinecarboxamide can be compared with other hydrazine derivatives and benzopyran sulfonyl compounds:

Compound TypeActivity LevelNotes
Hydrazinecarboxamide DerivativesModerate to HighEffective against various cancer types
Benzopyran Sulfonyl DerivativesModeratePotential for enzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this hydrazinecarboxamide derivative?

  • Methodology :

  • Step 1 : Condensation of hydrazinecarboxamide precursors with substituted ketones (e.g., 1-(4-hydroxyphenyl)ethanone) under acidic catalysis (e.g., glacial acetic acid) in ethanol, refluxed for 3–6 hours .
  • Step 2 : Purification via slow evaporation or recrystallization. Yield optimization requires precise stoichiometric ratios (1:1) and temperature control (70–80°C) .
  • Key Table :
PrecursorCatalystSolventTime (h)Yield (%)Reference
N-Phenylsemicarbazide + 1-(2-hydroxy-4-methoxyphenyl)ethanoneAcetic acidEthanol385–90
Hydrazinecarboxamide + substituted benzopyran-sulfonyl chloridePyridineToluene175–80

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodology :

  • X-ray diffraction (XRD) : Determines molecular conformation (e.g., E/Z configuration) and hydrogen-bonding networks .
  • Vibrational spectroscopy (FT-IR) : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N–H at ~3300 cm⁻¹) .
  • NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, sulfonyl groups at δ 3.1–3.3 ppm) .

Q. How is preliminary biological activity (e.g., antifungal) assessed?

  • Methodology :

  • Broth microdilution assays : Determine minimum inhibitory concentrations (MIC) against Candida spp. or Aspergillus spp. .
  • Molecular docking : Screens against fungal CYP51 or ergosterol biosynthesis pathways using AutoDock Vina .

Advanced Research Questions

Q. How do intramolecular interactions (e.g., hydrogen bonding) influence bioactivity?

  • Methodology :

  • Crystallographic analysis : Identifies stabilizing interactions (e.g., O–H⋯N, C–H⋯O) that enhance rigidity and target binding .
  • DFT calculations : Quantifies interaction energies (e.g., bond lengths: C=O ~1.212 Å) and electron density maps .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :

  • Multi-parametric optimization : Adjusts force fields in docking simulations (e.g., AMBER vs. CHARMM) to align with MIC results .
  • SAR studies : Modifies substituents (e.g., methoxy → trifluoromethyl) to test computational predictions .

Q. How can derivatives be designed for selective enzyme inhibition (e.g., COX-1)?

  • Methodology :

  • Linker modification : Replaces hydrazinecarboxamide with urea or alkyl chains to enhance target specificity .
  • Radioligand binding assays : Validates affinity using tritiated substrates in brain tissue models .

Q. What environmental safety protocols are recommended for waste disposal?

  • Methodology :

  • Segregation : Separate aqueous/organic waste streams to prevent reactive byproducts .
  • Neutralization : Treat acidic residues with sodium bicarbonate before disposal .

Data Contradiction Analysis

Q. Why might antifungal activity vary across structurally similar analogs?

  • Analysis :

  • Steric effects : Bulky substituents (e.g., 4,5,7-trimethylbenzopyran) may hinder membrane penetration .
  • Electronic effects : Electron-withdrawing groups (e.g., sulfonyl) enhance electrophilicity but reduce solubility .

Q. How does crystal packing impact solubility and bioavailability?

  • Analysis :

  • 3D supramolecular networks : Tight π–π stacking (centroid distance: ~5.06 Å) reduces dissolution rates .
  • Co-solvent strategies : Use DMSO-water mixtures to disrupt intermolecular H-bonds during formulation .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of sulfonyl groups .
  • Characterization : Combine XRD with Hirshfeld surface analysis for comprehensive intermolecular interaction mapping .
  • Biological Testing : Include positive controls (e.g., fluconazole) to benchmark activity .

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